molecular formula C9H11BF3KN2 B15132102 potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide

potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide

Cat. No.: B15132102
M. Wt: 254.10 g/mol
InChI Key: XMWPIJGUURPWPR-UHFFFAOYSA-N
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Description

Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in the molecule imparts unique properties, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide typically involves the reaction of a pyrazole derivative with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:

    Solvent: Common solvents used are tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reagents: Potassium carbonate or potassium hydroxide is often used as the base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs, particularly in the synthesis of complex organic molecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group is highly reactive and can form stable complexes with transition metals, facilitating catalytic reactions. The molecular pathways involved include:

    Catalysis: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Bond Formation: It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in organic synthesis.

Comparison with Similar Compounds

Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability. The presence of the phenylpyrazolidinyl group enhances its utility in various chemical transformations, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C9H11BF3KN2

Molecular Weight

254.10 g/mol

IUPAC Name

potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide

InChI

InChI=1S/C9H11BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-5,8-9,14-15H,6H2;/q-1;+1

InChI Key

XMWPIJGUURPWPR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(NN1)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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